

Application Notes and Protocols: Solubility of CNX-774

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Compound of Interest

Compound Name: CNX-774

Cat. No.: B15577215

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Introduction

CNX-774 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.^{[1][2]} It covalently binds to the Cys481 residue in the active site of BTK, leading to the inhibition of its kinase activity.^[2] This mechanism makes **CNX-774** a valuable tool for studying B-cell malignancies and autoimmune diseases. More recently, **CNX-774** has also been identified as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a discovery that has implications for its use in combination therapies for certain cancers, such as pancreatic cancer.^{[3][4][5]}

Understanding the solubility of **CNX-774** in various solvents is critical for the design and execution of in vitro and in vivo experiments. Proper dissolution is paramount for preparing accurate stock solutions, ensuring compound stability, and obtaining reliable and reproducible experimental results. This document provides detailed information on the solubility of **CNX-774**, protocols for its dissolution and determination of solubility, and an overview of the signaling pathways it modulates.

Data Presentation: Solubility of CNX-774

The following table summarizes the known solubility of **CNX-774** in common laboratory solvents. It is crucial to note that the use of fresh, anhydrous solvents is recommended to

achieve maximum solubility, as moisture can significantly reduce the solubility of many organic compounds.

Solvent	Solubility (Concentration)	Molar Equivalent (approx.)	Notes
Dimethyl Sulfoxide (DMSO)	100 mg/mL[6][7]	200.2 mM	High solubility. Fresh, moisture-free DMSO is recommended.[6]
≥ 45 mg/mL[8]			
Ethanol	2 mg/mL[7]	4.0 mM	Moderate solubility.
Water	Insoluble[7]	Not suitable for preparing aqueous stock solutions.	

Molecular Weight of **CNX-774**: 499.50 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a **CNX-774** Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **CNX-774** in DMSO.

Materials:

- **CNX-774** (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Pipettes

Procedure:

- Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.
- Weigh **CNX-774**: Accurately weigh out a precise amount of **CNX-774** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.995 mg of **CNX-774** (Molecular Weight = 499.5 g/mol).
- Dissolution: Add the weighed **CNX-774** to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 4.995 mg of **CNX-774**, add 1 mL of DMSO to achieve a 10 mM concentration.
- Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., at 37°C) can be used to aid dissolution if necessary.
- Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of CNX-774 Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the thermodynamic solubility of **CNX-774** in a solvent of interest, adapted from the widely used shake-flask method.

Materials:

- **CNX-774** (solid powder)
- Solvent of interest (e.g., DMSO, Ethanol, aqueous buffers)
- Analytical balance
- Glass vials with screw caps
- Thermostatic shaker incubator

- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system
- Syringe filters (0.22 μm)

Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of **CNX-774** powder to several glass vials. The exact amount should be more than what is expected to dissolve.
- Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to each vial.
- Equilibration: Seal the vials tightly and place them in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C). Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.
- Sample Collection and Dilution: Carefully collect the supernatant without disturbing the solid pellet. Filter the supernatant through a 0.22 μm syringe filter to remove any remaining microparticles. Perform a serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.
- Quantification by HPLC:
 - Prepare a standard calibration curve of **CNX-774** in the solvent at known concentrations.
 - Analyze the diluted samples and standards using a validated HPLC method.
 - Determine the concentration of **CNX-774** in the diluted samples from the calibration curve.
 - Calculate the original concentration in the undiluted supernatant by applying the dilution factor. This value represents the solubility of **CNX-774** in the specified solvent at that temperature.

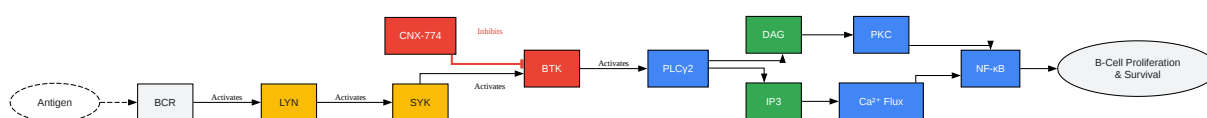
Signaling Pathways and Experimental Workflows

CNX-774 Inhibition of the B-Cell Receptor (BCR)

Signaling Pathway

CNX-774 is a well-established inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to B-cell proliferation, differentiation, and survival.

CNX-774's irreversible binding to BTK disrupts this pathway.

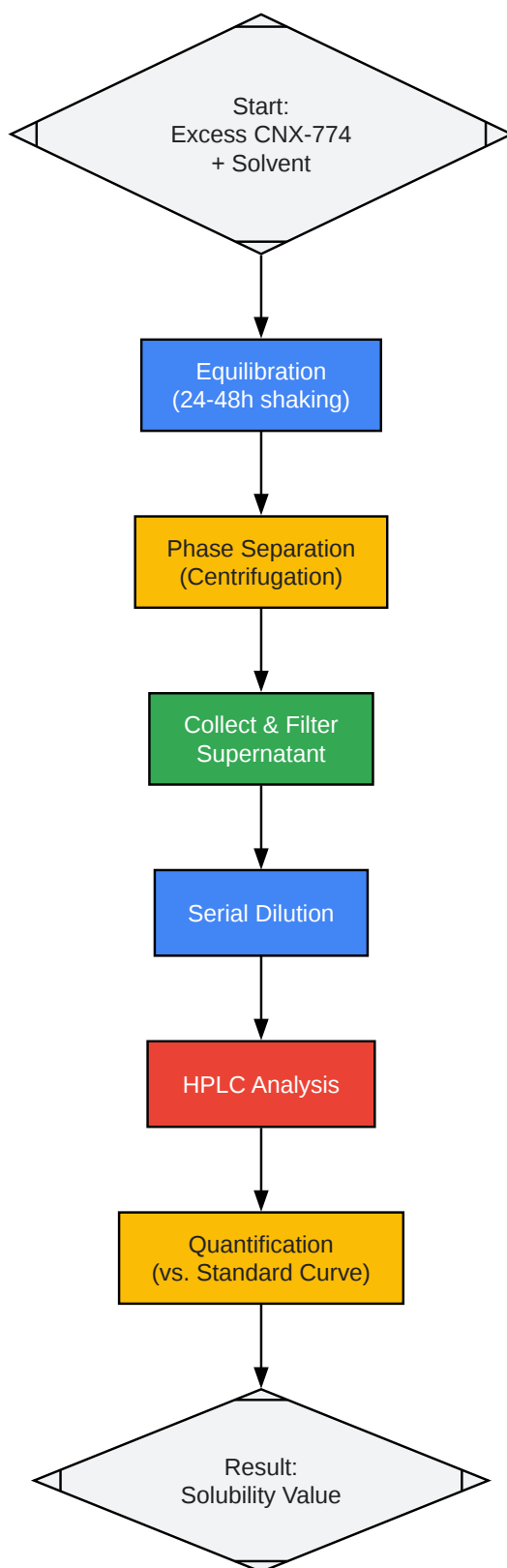


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Caption: **CNX-774** inhibits the BCR signaling pathway by targeting BTK.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of a compound like **CNX-774** using the shake-flask method followed by HPLC analysis.



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Caption: Workflow for determining compound solubility via the shake-flask method.

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